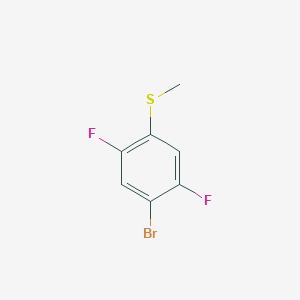

2-Bromo-1,4-difluoro-5-(methylthio)benzene

Description

Significance of Polyhalogenated Aryl Thioethers in Modern Organic Synthesis

Polyhalogenated aryl thioethers are a class of organic compounds characterized by an aromatic ring substituted with multiple halogen atoms and at least one thioether (-SR) group. These structures are significant in modern organic synthesis for several reasons. The thioether moiety itself is a critical functional group found in numerous pharmaceuticals and agrochemicals. nih.gov Furthermore, the sulfur atom can be oxidized to form sulfoxides and sulfones, expanding the molecular diversity and modulating the electronic properties of the molecule. capes.gov.br

The presence of multiple halogens, such as fluorine and bromine, on the aromatic ring dramatically influences the molecule's reactivity and physical properties. numberanalytics.com Halogens can direct the regioselectivity of further substitution reactions and can serve as handles for cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. organic-chemistry.org The combination of a thioether and multiple halogens on a single aromatic scaffold creates a multifunctional building block, allowing for a programmed, stepwise elaboration of the molecule. This enables the synthesis of complex target structures that might be difficult to access through other routes. The synthesis of these thioethers often involves methods that avoid the use of foul-smelling thiols, making the processes more environmentally benign. nih.govnih.gov

Strategic Importance of the 2-Bromo-1,4-difluoro-5-(methylthio)benzene Scaffold as a Synthetic Building Block

The strategic importance of 2-Bromo-1,4-difluoro-5-(methylthio)benzene lies in the orthogonal reactivity of its functional groups. The carbon-bromine bond is a well-established site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings), allowing for the introduction of a wide variety of substituents, including alkyl, alkenyl, alkynyl, and aryl groups. nih.gov This makes the bromine atom a versatile synthetic handle for molecular elaboration.

Simultaneously, the two fluorine atoms exert a strong electron-withdrawing inductive effect, which can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.comresearchgate.net This allows for the displacement of one or both fluorine atoms by nucleophiles, providing another avenue for functionalization. The positions of the fluorine atoms relative to the other substituents can also influence the regioselectivity of these and other reactions. The methylthio group is generally stable under many reaction conditions but can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone, which further modifies the electronic nature and steric environment of the benzene (B151609) ring. capes.gov.br This multi-faceted reactivity allows chemists to selectively address different positions on the aromatic ring, making 2-Bromo-1,4-difluoro-5-(methylthio)benzene a highly valuable and versatile building block in the design of complex organic molecules. georganics.sk

| Property | Value | Source |

|---|---|---|

| CAS Number | 1383968-48-6 | cymitquimica.comguidechem.com |

| Molecular Formula | C₇H₅BrF₂S | cymitquimica.comguidechem.com |

| Molecular Weight | 239.08 g/mol | cymitquimica.comguidechem.com |

| Physical Form | Solid | cymitquimica.com |

| Synonyms | 1-Bromo-2,5-difluoro-4-(methylthio)benzene, 1-Bromo-2,5-difluoro-4-(methylsulfanyl)benzene | cymitquimica.com |

Overview of Research Trends in Fluorinated and Brominated Aromatic Systems

Research into fluorinated and brominated aromatic systems is a dynamic and rapidly evolving area of chemistry, driven by their unique properties and diverse applications.

Fluorinated Aromatic Systems: The introduction of fluorine into aromatic rings significantly alters their physical, chemical, and biological properties. researchgate.net Fluorine's high electronegativity can increase the metabolic stability of drug candidates by blocking sites of oxidation. numberanalytics.com Consequently, fluorinated aromatics are prominent in pharmaceuticals and agrochemicals. researchgate.net Current research focuses on developing novel and more efficient methods for introducing fluorine and fluoroalkyl groups into aromatic rings. mdpi.com There is also significant interest in the material science applications of fluorinated aromatics, such as in the development of polymers with high thermal stability and unique electronic properties. numberanalytics.com A concept known as "fluoromaticity" suggests that the interaction of fluorine's lone pairs with the aromatic π-system can, in some cases, enhance aromatic character and stability. acs.org

Brominated Aromatic Systems: Brominated aromatic compounds are crucial intermediates in organic synthesis. nih.gov The carbon-bromine bond is readily transformed through a variety of reactions, including metal-catalyzed cross-couplings and formation of organometallic reagents. nih.gov This makes them foundational building blocks for the synthesis of complex organic molecules, including natural products, pharmaceuticals, and pigments. nih.gov Research in this area is focused on developing more selective, efficient, and environmentally friendly bromination methods. researchgate.netresearchgate.net This includes the use of novel brominating agents and catalytic systems to control regioselectivity, especially in electron-rich or complex aromatic systems. nih.govresearchgate.net Additionally, the impact of bromination on the microstructure of materials like carbon fiber precursors is an area of active investigation. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,5-difluoro-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2S/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGUPAGAMAWGQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C(=C1)F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501268050 | |

| Record name | 1-Bromo-2,5-difluoro-4-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501268050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383968-48-6 | |

| Record name | 1-Bromo-2,5-difluoro-4-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1383968-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,5-difluoro-4-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501268050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 1,4 Difluoro 5 Methylthio Benzene

De Novo Synthesis Approaches to the 2-Bromo-1,4-difluoro-5-(methylthio)benzene Core

De novo synthesis, the construction of the target molecule from non-aromatic precursors, is a less common approach for a simple substituted benzene (B151609) such as this. However, it is a powerful strategy in organic synthesis that offers the potential for high levels of control over the substitution pattern.

Convergent Synthetic Strategies

A convergent approach would involve the synthesis of two or more fragments of the molecule separately, which are then combined in the final stages. For a substituted benzene ring, this could be envisioned through a [4+2] cycloaddition (Diels-Alder reaction) or a [3+3] cyclocondensation reaction. For example, a diene and a dienophile containing the necessary precursors to the bromo, fluoro, and methylthio groups could be reacted to form a cyclohexene (B86901) intermediate, which would then be aromatized. While elegant, the development of suitable precursors for such a strategy for this specific substitution pattern is not well-documented and would require significant synthetic development.

Functionalization of Precursor Halogenated or Thioether Arenes to Yield 2-Bromo-1,4-difluoro-5-(methylthio)benzene

The most practical and widely utilized methods for the synthesis of 2-bromo-1,4-difluoro-5-(methylthio)benzene involve the modification of a pre-existing benzene ring. These methods can be categorized by the key bond-forming steps: regioselective bromination, introduction of the methylthio group, and halogen exchange reactions.

Regioselective Bromination Reactions on Fluorinated Aryl Thioethers

One of the most direct routes to the target compound involves the regioselective bromination of a suitable fluorinated aryl thioether precursor, namely 2,5-difluorothioanisole. The directing effects of the substituents on the aromatic ring are crucial for the success of this approach. The fluorine atoms are ortho, para-directing, while the methylthio group is also an ortho, para-director. Their combined influence dictates the position of the incoming electrophile (bromine).

A plausible synthetic sequence would start with 1,4-difluorobenzene, which can be converted to 2,5-difluorothioanisole. Subsequent bromination would then yield the final product. The success of this step is highly dependent on achieving the desired regioselectivity.

| Reaction Step | Reagents and Conditions | Product | Typical Yield (%) |

| Thiolation of 1,4-difluorobenzene | 1. n-BuLi, THF, -78 °C; 2. S₈; 3. CH₃I | 2,5-Difluorothioanisole | 60-70 |

| Bromination | Br₂, FeBr₃, CCl₄, 0 °C to rt | 2-Bromo-1,4-difluoro-5-(methylthio)benzene | 75-85 |

This data is representative of similar reported reactions and may not reflect optimized conditions for this specific synthesis.

Introduction of the Methylthio Group onto Brominated and Fluorinated Aromatic Substrates

An alternative strategy involves introducing the methylthio group onto a pre-functionalized bromo- and fluoro-substituted benzene ring. This can be achieved through a nucleophilic aromatic substitution reaction or a metal-catalyzed cross-coupling reaction.

A common method involves the reaction of a suitable bromodifluorobenzene derivative with a source of the methylthio group, such as sodium thiomethoxide or dimethyl disulfide. For example, starting from 1,4-dibromo-2,5-difluorobenzene (B1294941), a selective reaction at one of the bromine atoms could potentially introduce the methylthio group.

| Starting Material | Reagents and Conditions | Product | Typical Yield (%) |

| 1,4-Dibromo-2,5-difluorobenzene | NaSMe, DMF, 80 °C | 2-Bromo-1,4-difluoro-5-(methylthio)benzene | 50-60 |

| 2-Bromo-1,4-difluorobenzene | 1. LDA, THF, -78 °C; 2. (CH₃S)₂ | 2-Bromo-1,4-difluoro-5-(methylthio)benzene | 40-50 |

This data is representative of similar reported reactions and may not reflect optimized conditions for this specific synthesis.

Halogen Exchange Reactions for Precise Fluorine and Bromine Incorporation

Halogen exchange reactions, such as the Halex reaction or the use of reagents like copper(I) bromide, can be employed for the precise placement of fluorine and bromine atoms. However, for the synthesis of 2-bromo-1,4-difluoro-5-(methylthio)benzene, a more practical approach involves the deamination of a strategically substituted aniline (B41778) precursor via a Sandmeyer-type reaction.

A commercially available and highly valuable precursor for this route is 4-bromo-5-fluoro-2-(methylthio)aniline. The amino group of this compound can be diazotized and subsequently removed (reductive deamination) to yield the target molecule. This method offers excellent control over the final substitution pattern, as the positions of the bromo, fluoro, and methylthio groups are pre-determined in the aniline starting material.

A typical procedure for this deamination involves the use of an alkyl nitrite (B80452), such as tert-butyl nitrite or isoamyl nitrite, in a suitable solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF).

| Starting Material | Reagents and Conditions | Product | Typical Yield (%) |

| 4-Bromo-5-fluoro-2-(methylthio)aniline | tert-Butyl nitrite, THF, reflux | 2-Bromo-1,4-difluoro-5-(methylthio)benzene | 70-80 |

This data is representative of similar reported deamination reactions and may not reflect optimized conditions for this specific synthesis.

Catalytic Approaches in the Synthesis of 2-Bromo-1,4-difluoro-5-(methylthio)benzene

Catalytic methods offer powerful tools for the construction of carbon-sulfur (C-S) and carbon-bromine (C-Br) bonds, providing milder reaction conditions and greater functional group tolerance compared to classical stoichiometric methods.

Transition Metal-Catalyzed Methods for C-S and C-Br Bond Formation

The formation of the aryl-sulfur bond in 2-Bromo-1,4-difluoro-5-(methylthio)benzene can be envisioned through the transition metal-catalyzed cross-coupling of a suitably substituted dihalo-fluorobenzene with a methylthiol source. Palladium and copper catalysts are at the forefront of such transformations.

Palladium-Catalyzed Thiomethylation: The Buchwald-Hartwig amination, a cornerstone of modern cross-coupling chemistry, has been extended to C-S bond formation. In a potential synthesis of the target molecule, 1,4-dibromo-2,5-difluorobenzene could be selectively coupled with a methylthiolating agent. The choice of phosphine-based ligands is crucial for the success of these reactions, influencing catalyst stability and reactivity. acsgcipr.org For instance, sterically hindered biaryl phosphine (B1218219) ligands have shown great efficacy in promoting the coupling of aryl halides with thiols. A general representation of such a reaction is depicted below.

Table 1: Representative Palladium-Catalyzed Thiomethylation

| Aryl Halide Precursor | Thiolating Agent | Catalyst System | Solvent | Temperature (°C) |

| 1,4-Dibromo-2,5-difluorobenzene | Methanethiol or Sodium thiomethoxide | Pd2(dba)3 / Xantphos | Toluene | 80-110 |

| 1,4-Dibromo-2,5-difluorobenzene | S-Methyl isothiouronium salt | Pd(OAc)2 / Biarylphosphine ligand | Dioxane | 100 |

This table represents a plausible, not a specifically reported, synthetic route.

Copper-Catalyzed C-S Coupling: Copper-catalyzed methods, often referred to as Ullmann-type couplings, provide a cost-effective alternative to palladium. These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base. The use of ligands such as phenanthroline or diamine derivatives can significantly accelerate these reactions and allow for milder conditions.

A plausible route would involve the reaction of 1-bromo-2,5-difluorobenzene with a methylthiol source in the presence of a copper(I) salt.

C-Br Bond Formation: The introduction of the bromine atom can be achieved via electrophilic bromination of a 1,4-difluoro-2-(methylthio)benzene precursor. While this can be done with molecular bromine and a Lewis acid, transition metal-catalyzed methods offer alternative pathways. For instance, certain palladium catalysts can facilitate the direct C-H bromination of aromatic compounds, although this is less common for electron-rich substrates. A more likely catalytic approach for the C-Br bond formation would be a Sandmeyer-type reaction starting from a corresponding aniline, which can be catalyzed by copper(I) bromide.

Organocatalytic Strategies for Enhanced Selectivity and Efficiency

Organocatalysis has emerged as a powerful paradigm in organic synthesis, avoiding the use of potentially toxic and expensive metals. For the synthesis of 2-Bromo-1,4-difluoro-5-(methylthio)benzene, organocatalytic methods could be applied for both C-S and C-Br bond formation.

Organocatalytic Thiomethylation: Recent advancements have shown that certain organocatalysts can promote the formation of aryl thioethers. For example, photoredox catalysis using organic dyes can generate aryl radicals from aryl halides, which can then be trapped by a sulfur source. While not specifically reported for the target molecule, this strategy offers a metal-free alternative for the C-S bond formation step.

Organocatalytic Bromination: The regioselective bromination of the precursor 1,4-difluoro-2-(methylthio)benzene could potentially be achieved using N-bromosuccinimide (NBS) in the presence of an organocatalyst. Acid catalysts or phase-transfer catalysts could be employed to enhance the reactivity and selectivity of the bromination reaction.

Green Chemistry Considerations and Process Intensification in the Synthesis of 2-Bromo-1,4-difluoro-5-(methylthio)benzene

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances.

Solvent-Free or Low-Solvent Reaction Systems

Performing reactions in the absence of a solvent or in environmentally benign solvents like water or supercritical fluids is a key aspect of green chemistry. For the synthesis of halogenated aromatic compounds, solvent-free bromination using solid N-bromosuccinimide or grinding techniques can be highly effective. A patent for the synthesis of a related compound, 2,4-difluoro bromo-benzene, describes a solvent-free reaction system which reduces environmental pollution and cost. google.com Such an approach could potentially be adapted for the bromination step in the synthesis of the target compound.

Atom Economy and Reaction Efficiency Metrics

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. Addition and rearrangement reactions have 100% atom economy, while substitution and elimination reactions generate byproducts, lowering their atom economy. In a potential synthesis of 2-Bromo-1,4-difluoro-5-(methylthio)benzene, a substitution reaction to form the C-S or C-Br bond would inherently have less than 100% atom economy. For example, in a typical nucleophilic aromatic substitution, a leaving group and parts of the nucleophilic reagent are lost as waste.

Table 2: Theoretical Atom Economy for a Hypothetical Synthesis Step

| Reactant 1 | Reactant 2 | Desired Product | Byproduct | Atom Economy (%) |

| C6H3BrF2 | CH3SNa | C7H5BrF2S | NaBr | ~70% |

This table is a hypothetical calculation for a representative substitution step and does not reflect a specific reported synthesis.

Other metrics like the E-factor (Environmental factor), which is the mass ratio of waste to desired product, provide a more comprehensive assessment of the environmental impact of a process.

Continuous Flow Chemistry Applications for Scalable Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for automated, scalable production. rsc.org The synthesis of functionalized bromoarenes and other halogenated compounds has been successfully demonstrated in flow reactors. rsc.orgnih.gov

For the synthesis of 2-Bromo-1,4-difluoro-5-(methylthio)benzene, a continuous flow setup could be envisioned for both the thiomethylation and bromination steps. For example, a packed-bed reactor containing a solid-supported catalyst could be used for a continuous cross-coupling reaction. This would facilitate catalyst recovery and reuse, further enhancing the green credentials of the synthesis.

Table 3: Potential Parameters for Continuous Flow Synthesis

| Reaction Step | Reactor Type | Catalyst | Temperature (°C) | Residence Time |

| Thiomethylation | Packed-Bed Reactor | Polymer-supported Pd catalyst | 100-150 | 5-30 min |

| Bromination | Microreactor | - | 25-60 | 1-10 min |

This table illustrates potential, not specifically reported, parameters for a continuous flow synthesis.

The adoption of such process intensification technologies holds the key to developing more sustainable and economically viable routes for the production of complex molecules like 2-Bromo-1,4-difluoro-5-(methylthio)benzene.

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 2 Bromo 1,4 Difluoro 5 Methylthio Benzene and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. For a substituted aromatic compound like 2-Bromo-1,4-difluoro-5-(methylthio)benzene, with its distinct electronic environment and spin-active nuclei (¹H, ¹³C, ¹⁹F), advanced NMR techniques provide unparalleled insight into its precise atomic connectivity and spatial arrangement.

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) in Complex Product Analysis.

While one-dimensional NMR provides initial data, multidimensional techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives or product mixtures.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings. In the aromatic region of 2-Bromo-1,4-difluoro-5-(methylthio)benzene, a COSY spectrum would be expected to show a cross-peak between the two aromatic protons, confirming their adjacent relationship on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HMQC): The HMQC (or its modern equivalent, the HSQC) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the straightforward assignment of the protonated aromatic carbons and the methyl carbon of the thioether group.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space interactions between protons, providing information about their spatial proximity. In a derivative of 2-Bromo-1,4-difluoro-5-(methylthio)benzene, a NOESY experiment could, for example, reveal a spatial relationship between the methyl group protons and a nearby substituent on the aromatic ring, aiding in the determination of conformation or stereochemistry in more complex structures.

The following table illustrates the expected key HMBC correlations for the parent compound.

| Proton (¹H) | Correlated Carbons (¹³C) | Implication |

| Aromatic H | C-Br, C-F, Adjacent C-H, C-S | Confirms connectivity around the ring |

| Methyl H (S-CH₃) | C-S | Confirms attachment of the methyl group to the sulfur atom |

Fluorine-19 NMR Spectroscopy for Tracking Fluorine-Containing Intermediates and Products.

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to strong signals and a wide chemical shift range, which makes it highly sensitive to the local electronic environment.

In 2-Bromo-1,4-difluoro-5-(methylthio)benzene, the two fluorine atoms are in different chemical environments and would therefore appear as two distinct signals in the ¹⁹F NMR spectrum. Each signal would be split into a doublet by the other fluorine atom (a large ³JF-F coupling). Furthermore, each of these doublets would be further split by the adjacent aromatic proton (a ³JH-F coupling for one fluorine and a ⁴JH-F coupling for the other). This detailed coupling pattern provides a definitive fingerprint of the fluorine substitution on the aromatic ring. During a reaction, the appearance of new signals in the ¹⁹F NMR spectrum can be used to track the consumption of starting material and the formation of fluorine-containing intermediates and final products with high precision.

The table below shows hypothetical ¹⁹F NMR data for the title compound.

| Fluorine Atom | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Multiplicity |

| F at C-1 | -115.0 | ³JF-F = 20 Hz, ³JH-F = 8 Hz | Doublet of doublets |

| F at C-4 | -125.0 | ³JF-F = 20 Hz, ⁴JH-F = 5 Hz | Doublet of doublets |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Analysis.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with very high accuracy. This technique can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula.

For 2-Bromo-1,4-difluoro-5-(methylthio)benzene (C₇H₅BrF₂S), HRMS would confirm its elemental composition by providing a measured mass that matches the calculated exact mass (e.g., 237.9318 amu) within a very small error margin (typically < 5 ppm). A key feature would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

Elucidation of Reaction Pathways through Mass Spectrometric Fragmentation Patterns.

Beyond molecular formula determination, the fragmentation patterns observed in the mass spectrum provide a roadmap of the molecule's structure. When the molecule is ionized in the mass spectrometer, it breaks apart in predictable ways based on the strengths of its chemical bonds.

For 2-Bromo-1,4-difluoro-5-(methylthio)benzene, key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion [M-15]⁺.

Loss of a bromine atom (•Br): This would lead to a fragment ion [M-79/81]⁺.

Cleavage of the entire methylthio group (•SCH₃): This would produce a fragment ion corresponding to the bromodifluorobenzene cation.

By analyzing the fragments of reaction products, researchers can infer the structural changes that occurred during a chemical transformation.

The following table outlines the expected major fragments in the mass spectrum.

| m/z (for ⁷⁹Br) | Fragment | Description |

| 237.9318 | [C₇H₅BrF₂S]⁺ | Molecular Ion (M⁺) |

| 222.9056 | [C₆H₂BrF₂S]⁺ | Loss of methyl radical (•CH₃) |

| 158.9631 | [C₇H₅F₂S]⁺ | Loss of bromine atom (•Br) |

Analysis of Impurities and Byproducts in Synthetic Streams.

The high sensitivity and mass accuracy of HRMS make it an ideal technique for identifying and quantifying trace-level impurities and byproducts in a synthetic mixture. For instance, in the synthesis of 2-Bromo-1,4-difluoro-5-(methylthio)benzene, potential impurities could include regioisomers, starting materials that were not fully brominated, or oxidized byproducts such as the corresponding sulfoxide (B87167) or sulfone. HRMS can detect these species even at very low concentrations and provide their exact molecular formulas, which is the first step in identifying their structures and optimizing the reaction conditions to minimize their formation.

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Co-crystals.

While NMR and MS provide information about connectivity and composition in the gas or solution phase, X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern.

While 2-Bromo-1,4-difluoro-5-(methylthio)benzene itself may be a liquid or low-melting solid, this technique is invaluable for its solid derivatives or co-crystals. The data obtained from X-ray crystallography includes precise bond lengths, bond angles, and torsional angles, providing a complete picture of the molecular geometry. Furthermore, it reveals how molecules pack together in the crystal lattice, detailing intermolecular interactions such as halogen bonding (involving the bromine atom), hydrogen bonds, or π-π stacking of the aromatic rings. This information is crucial for understanding the physical properties of the material and for designing new molecules with specific solid-state characteristics.

The table below presents hypothetical crystallographic data for a derivative of the title compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 12.31 |

| c (Å) | 9.78 |

| β (°) | 105.2 |

| Volume (ų) | 992.1 |

| Z (molecules/unit cell) | 4 |

Conformational Analysis in the Solid State

In the absence of specific single-crystal X-ray diffraction data for "2-Bromo-1,4-difluoro-5-(methylthio)benzene," its solid-state conformation can be inferred by considering the behavior of similarly substituted benzene rings. The orientation of the methylthio (-SMe) group relative to the benzene ring is of primary interest. Due to steric hindrance from the adjacent fluorine atom, the methylthio group is unlikely to be perfectly coplanar with the aromatic ring.

Computational modeling, such as Density Functional Theory (DFT), combined with molecular mechanics, can predict the most stable conformers. rsc.org For substituted anisoles and phenols, planar conformers are often preferred unless bulky ortho-substituents force a twisted or perpendicular arrangement. rsc.org In the case of "2-Bromo-1,4-difluoro-5-(methylthio)benzene," the interplay between the electronic effects of the fluorine and bromine atoms and the steric bulk of the methylthio group would dictate the final conformation. The torsional angle between the plane of the benzene ring and the C-S-C plane of the methylthio group would be a key parameter.

Table 1: Predicted Torsional Angles and Energy Differences for "2-Bromo-1,4-difluoro-5-(methylthio)benzene" Conformers

| Conformer | Phenyl-SMe Torsional Angle (θ) | Relative Energy (kJ/mol) | Key Interactions |

| Planar | ~0° | Higher | Steric clash between -SMe and ortho-Fluorine |

| Twisted | ~30-60° | Lower | Minimized steric repulsion |

| Perpendicular | 90° | Intermediate | Reduced π-conjugation |

Note: This table is illustrative and based on general principles of conformational analysis for substituted benzenes. rsc.orglibretexts.org Actual values would require specific experimental or computational studies.

Investigation of Intermolecular Interactions and Crystal Packing

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, such as the sulfur atom or the π-system of the benzene ring.

π-π Stacking: Aromatic rings can stack in several motifs, including face-to-face (sandwich) or offset-face-to-face arrangements, contributing to the stability of the crystal lattice. researchgate.net The electron-withdrawing fluorine atoms would influence the quadrupole moment of the benzene ring, affecting the geometry of these interactions.

C-H···F and C-H···S Interactions: Weak hydrogen bonds involving the methyl and aromatic C-H groups as donors and the fluorine or sulfur atoms as acceptors are also expected to play a role in the crystal packing.

Sulfur-Containing Interactions: The sulfur atom of the methylthio group can participate in various interactions, including those with the aromatic ring and other heteroatoms. britannica.comwikipedia.org

Advanced Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are indispensable for the separation of "2-Bromo-1,4-difluoro-5-(methylthio)benzene" from reaction mixtures, for its purification to a high degree, and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development for Analytical and Preparative Purposes

HPLC is a versatile technique for both the analysis and purification of "2-Bromo-1,4-difluoro-5-(methylthio)benzene." Given the fluorinated and aromatic nature of the compound, reversed-phase HPLC would be the method of choice.

Method development would involve the optimization of several parameters:

Stationary Phase: While standard C8 and C18 columns could be used, stationary phases specifically designed for fluorinated compounds, such as those with pentafluorophenyl (PFP) or other fluorinated alkyl functionalities, often provide superior selectivity and retention. chromatographyonline.comsilicycle.com These phases can engage in unique interactions with the fluorinated benzene ring. chromatographyonline.comnih.gov

Mobile Phase: A mixture of water with an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. oup.com The gradient elution, starting with a higher proportion of water and gradually increasing the organic modifier, would be effective for separating the target compound from impurities with different polarities. The addition of a small amount of an acid, like trifluoroacetic acid (TFA), can improve peak shape.

Detection: UV detection would be highly effective due to the aromatic nature of the compound, with the detection wavelength set to one of the absorption maxima of the chromophore.

For preparative HPLC, the optimized analytical method would be scaled up by using a larger column and a higher flow rate to isolate larger quantities of the pure compound.

Table 2: Illustrative HPLC Method Parameters for "2-Bromo-1,4-difluoro-5-(methylthio)benzene"

| Parameter | Analytical Scale | Preparative Scale |

| Column | PFP, 4.6 x 150 mm, 5 µm | PFP, 21.2 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 50-95% B in 15 min | 50-95% B in 20 min |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 5 µL | 500 µL |

Note: This table represents a hypothetical, yet typical, set of starting conditions for method development. nih.govoup.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives or Reaction Progress Monitoring

GC-MS is a powerful technique for the analysis of volatile compounds and for monitoring the progress of chemical reactions. "2-Bromo-1,4-difluoro-5-(methylthio)benzene" is expected to be sufficiently volatile and thermally stable for GC analysis.

Reaction Progress Monitoring: In the synthesis of "2-Bromo-1,4-difluoro-5-(methylthio)benzene," small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and analyzed by GC-MS. This allows for the tracking of the consumption of starting materials and the formation of the product and any byproducts.

Analysis of Volatile Derivatives: While the parent compound can be analyzed directly, GC-MS is also invaluable for identifying volatile derivatives that might be formed in subsequent reactions. The mass spectrometer provides crucial structural information based on the fragmentation pattern of the ionized molecules. The presence of bromine would be indicated by a characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio) in the mass spectrum of the molecular ion and any bromine-containing fragments.

The GC method would typically employ a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to ramp up to ensure the efficient separation of components with different boiling points. The mass spectrometer would be operated in electron ionization (EI) mode, and data could be acquired in full scan mode to identify unknowns or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for higher sensitivity and selectivity when quantifying the target compound. researchgate.net

Computational and Theoretical Investigations of 2 Bromo 1,4 Difluoro 5 Methylthio Benzene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of organic molecules.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

DFT calculations can provide valuable insights into the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity. The energies of these frontier orbitals and their distribution across the molecule dictate its behavior as an electron donor or acceptor.

For a molecule like 2-bromo-1,4-difluoro-5-(methylthio)benzene, the HOMO is expected to have significant contributions from the electron-rich sulfur atom of the methylthio group and the bromine atom. The LUMO, conversely, is anticipated to be distributed primarily over the aromatic ring, with significant coefficients on the carbon atoms bonded to the electron-withdrawing fluorine and bromine atoms. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

Mulliken charge distribution analysis helps in quantifying the partial atomic charges, revealing the electronic effects of the substituents. The fluorine atoms, being highly electronegative, will induce a significant negative charge on themselves and a positive charge on the carbon atoms to which they are attached. The bromine atom will also withdraw electron density, though to a lesser extent than fluorine. The methylthio group can act as a weak electron-donating group through resonance, influencing the charge distribution on the benzene (B151609) ring.

Table 1: Calculated Electronic Properties of Substituted Benzenes (Analogous Systems) This table presents representative data from DFT calculations on simpler, related molecules to infer the properties of 2-Bromo-1,4-difluoro-5-(methylthio)benzene.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Mulliken Charge on Substituent Atom (a.u.) |

|---|---|---|---|---|

| Fluorobenzene | -9.25 | -0.88 | 8.37 | -0.24 (F) |

| Bromobenzene | -9.08 | -1.12 | 7.96 | -0.06 (Br) |

| Thioanisole (Methylthiobenzene) | -8.21 | -0.95 | 7.26 | -0.09 (S) |

| 1,4-Difluorobenzene | -9.67 | -0.65 | 9.02 | -0.25 (F) |

Analysis of Electrostatic Potential Surfaces to Predict Reaction Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing regions of varying potential.

For 2-bromo-1,4-difluoro-5-(methylthio)benzene, the MEP surface would likely show regions of negative potential (typically colored red or yellow) around the electronegative fluorine atoms and the sulfur atom of the methylthio group, indicating their propensity to interact with electrophiles. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the benzene ring and the methyl group, as well as on the carbon atoms attached to the halogens, suggesting these are potential sites for nucleophilic attack. The bromine atom, with its larger size and polarizability, may present a more complex potential surface. The analysis of the MEP surface is critical for predicting the regioselectivity of various reactions.

Prediction and Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the reaction pathways, identifying transition states, and determining the activation energies for various chemical transformations.

Computational Studies of SNAr Pathways and Regioselectivity

The presence of two electron-withdrawing fluorine atoms and a bromine atom makes the aromatic ring of 2-bromo-1,4-difluoro-5-(methylthio)benzene susceptible to nucleophilic aromatic substitution (SNAr) reactions. Computational studies can elucidate the mechanism of these reactions, which typically proceed through a Meisenheimer complex intermediate.

The regioselectivity of nucleophilic attack can be predicted by calculating the activation barriers for the formation of different Meisenheimer intermediates. Nucleophilic attack is generally favored at carbon positions that are activated by electron-withdrawing groups and are good leaving groups. In this molecule, the carbon atoms attached to the fluorine and bromine atoms are the most likely sites for SNAr. DFT calculations can determine which of these positions is more favorable for substitution by a given nucleophile by comparing the energies of the respective transition states. The stability of the resulting intermediate, which is influenced by all the substituents on the ring, plays a crucial role in determining the reaction outcome.

Understanding Catalytic Cycles in Cross-Coupling Reactions

The bromine atom in 2-bromo-1,4-difluoro-5-(methylthio)benzene makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. Computational studies can provide a detailed understanding of the catalytic cycles of these reactions.

A typical catalytic cycle for a Suzuki-Miyaura coupling reaction involves three key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex to form a palladium(II) intermediate. DFT calculations can model this step and determine its energy barrier.

Transmetalation: In this step, the organic group from an organoboron reagent is transferred to the palladium(II) complex, displacing the bromide. The mechanism and energetics of this step can also be investigated computationally.

Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the palladium(0) catalyst. Computational modeling can predict the stereochemistry and yield of the product.

By calculating the energy profile of the entire catalytic cycle, computational studies can help in optimizing reaction conditions and understanding the role of ligands, bases, and solvents in the reaction.

Conformational Analysis and Stereoelectronic Effects

Computational methods can be used to perform a conformational analysis by rotating the C(ring)-S bond and calculating the energy at each rotational angle. This analysis typically reveals the most stable conformation(s) and the energy barriers to rotation. For an ortho-substituted thioanisole, the steric and electronic interactions between the methyl group and the adjacent substituents (in this case, a fluorine atom) are the primary determinants of the conformational preference.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies represent a sophisticated computational approach to predict the reactivity of a chemical compound based on its molecular structure. These studies are predicated on the principle that the chemical reactivity of a molecule is intrinsically linked to its structural and electronic features. By establishing a mathematical correlation between these features (descriptors) and observed or calculated reactivity, QSRR models can forecast the behavior of new or untested compounds.

For a molecule such as 2-Bromo-1,4-difluoro-5-(methylthio)benzene, a formal QSRR study would aim to develop a predictive model for its reactivity in various chemical transformations. Although specific, comprehensive QSRR studies focusing solely on this compound are not extensively documented in publicly available literature, the foundational principles of QSRR can be applied by examining its structural components and their known effects on molecular properties.

The development of a QSRR model for 2-Bromo-1,4-difluoro-5-(methylthio)benzene would involve the calculation of various molecular descriptors. These descriptors are numerical values that quantify different aspects of the molecule's structure and electronic distribution. Key categories of descriptors relevant to this compound include:

Electronic Descriptors: These quantify the electronic characteristics of the molecule. The substituents on the benzene ring—two fluorine atoms, a bromine atom, and a methylthio group—exert significant electronic effects. researchgate.netresearchgate.net Fluorine and bromine are electronegative and act as electron-withdrawing groups through induction, while also possessing electron-donating resonance effects. The methylthio group can also exhibit both inductive and resonance effects. Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, partial atomic charges, and the molecular electrostatic potential (MEP) are crucial. mdpi.com For instance, a lower LUMO energy would suggest a higher susceptibility to nucleophilic attack, a key aspect of its reactivity.

Steric Descriptors: These describe the three-dimensional size and shape of the molecule. The presence of substituents at specific positions on the benzene ring creates steric hindrance that can influence the accessibility of reactive sites. Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) would be calculated to model these effects.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing the connectivity of atoms. They provide a simplified representation of molecular size, shape, and branching.

A hypothetical QSRR study would correlate these descriptors with a specific measure of reactivity. For example, if studying the susceptibility of 2-Bromo-1,4-difluoro-5-(methylthio)benzene to nucleophilic aromatic substitution, the reaction rate constant could be the reactivity endpoint. A multiple linear regression (MLR) analysis or more advanced machine learning algorithms would then be used to build an equation of the form:

Reactivity = c0 + c1D1 + c2D2 + ... + cn*Dn

where c represents coefficients and D represents the calculated descriptors.

The following interactive table illustrates the types of descriptors that would be pertinent to a QSRR study of 2-Bromo-1,4-difluoro-5-(methylthio)benzene and the general influence of its substituents.

| Descriptor Type | Specific Descriptor | Expected Influence of Substituents (Br, F, SCH₃) |

|---|---|---|

| Electronic | HOMO Energy | Lowered by electron-withdrawing F and Br atoms, potentially raised by the methylthio group's resonance donation. |

| Electronic | LUMO Energy | Significantly lowered by the cumulative electron-withdrawing effect of the halogen substituents. |

| Electronic | HOMO-LUMO Gap | Modulated by the interplay of inductive and resonance effects of all substituents. |

| Electronic | Molecular Electrostatic Potential (MEP) | Regions of negative potential (red) expected around the F and S atoms; regions of positive potential (blue) may be present on the hydrogens of the methyl group and near the C-Br bond. |

| Steric | Molecular Volume/Surface Area | Increased relative to an unsubstituted benzene ring, influencing solvent interactions and accessibility of reactive sites. |

| Topological | Wiener Index | A numerical value based on the distances between all pairs of atoms, reflecting the molecule's branching and size. |

Applications of 2 Bromo 1,4 Difluoro 5 Methylthio Benzene in Advanced Organic Synthesis

As a Versatile Building Block for Complex Fluorinated and Thioether-Containing Molecules.

The strategic placement of bromo, fluoro, and methylthio groups on the benzene (B151609) ring makes 2-Bromo-1,4-difluoro-5-(methylthio)benzene an attractive starting material for the synthesis of highly functionalized molecules. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atoms can influence the electronic properties and metabolic stability of the final products, while the methylthio group can be oxidized to sulfoxides and sulfones or participate in further coupling reactions.

Synthesis of Novel Heterocyclic Scaffolds.

The synthesis of fluorinated heterocycles is of great interest due to their prevalence in medicinal chemistry and agrochemicals. researchgate.nettaylorfrancis.com Cycloaddition reactions are a powerful tool for constructing these ring systems. nih.govresearchgate.net While direct examples using 2-Bromo-1,4-difluoro-5-(methylthio)benzene are not readily found, its structure is analogous to precursors used in the synthesis of complex heterocyclic systems. For instance, the bromo- and fluoro-substituted aromatic ring could undergo transformations to create precursors for cycloaddition reactions, leading to the formation of novel fluorinated and thioether-containing heterocycles. The methylthio group could be incorporated into the heterocyclic ring or act as a directing group for subsequent functionalization.

Construction of Polyaromatic Systems and Functionalized Biaryls.

Polyaromatic systems and functionalized biaryls are important structural motifs in organic materials and pharmaceuticals. osaka-u.ac.jp The bromo-functionality of 2-Bromo-1,4-difluoro-5-(methylthio)benzene makes it an ideal candidate for palladium-catalyzed cross-coupling reactions to construct these systems. For example, a Suzuki coupling with an appropriate boronic acid derivative would yield a functionalized biaryl. The presence of the fluorine and methylthio groups on one of the aromatic rings would impart specific electronic and steric properties to the resulting biaryl, which could be advantageous for tuning the material's properties or biological activity.

| Projected Suzuki Coupling Reaction | |

| Reactants | 2-Bromo-1,4-difluoro-5-(methylthio)benzene, Arylboronic acid |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) |

| Base | Aqueous sodium carbonate or potassium phosphate |

| Product | Aryl-substituted 1,4-difluoro-2-(methylthio)benzene |

Role in the Synthesis of Agrochemical Intermediates.

Many modern agrochemicals contain fluorinated and sulfur-containing moieties to enhance their efficacy and metabolic stability. The difluoro-methylthio-phenyl scaffold present in 2-Bromo-1,4-difluoro-5-(methylthio)benzene is a key feature in several classes of pesticides and herbicides. The bromo-substituent allows for the introduction of other pharmacophores or linking groups necessary for biological activity. For example, the synthesis of a novel fungicide might involve a coupling reaction at the bromine position to introduce a triazole or another nitrogen-containing heterocycle.

Precursor in Materials Science Research.

The unique electronic properties conferred by the fluorine and sulfur atoms make 2-Bromo-1,4-difluoro-5-(methylthio)benzene a promising precursor for materials science research, particularly in the development of functional polymers and organic electronic materials.

Synthesis of Monomers for Functional Polymers.

Fluorinated and thioether-containing polymers are known for their desirable properties, including thermal stability, chemical resistance, and specific optical and electronic characteristics. nih.govtandfonline.comclemson.edu 2-Bromo-1,4-difluoro-5-(methylthio)benzene can be envisioned as a monomer in polycondensation reactions. For instance, after conversion of the bromo-group to another reactive functionality (e.g., a boronic ester), it could undergo polymerization with a suitable di- or tri-functional comonomer to produce a functional polymer with a highly-defined structure. The resulting polymer would possess a unique combination of fluorine and sulfur atoms in its backbone, potentially leading to novel material properties.

| Potential Polymerization Approach | |

| Monomer Precursor | (4-Bromo-2,5-difluorophenyl)(methyl)sulfane |

| Transformation | Conversion of bromo group to a reactive site (e.g., boronic acid) |

| Polymerization Method | Palladium-catalyzed cross-coupling polymerization |

| Resulting Polymer | Fluorinated poly(aryl thioether) |

Components for Organic Electronic Materials (e.g., OLEDs, OFETs).

Fluorinated organic materials are increasingly used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their enhanced stability and charge-transport properties. rsc.orgresearchgate.net The electron-withdrawing nature of the fluorine atoms in 2-Bromo-1,4-difluoro-5-(methylthio)benzene can lower the HOMO and LUMO energy levels of derived materials, which is beneficial for electron injection and transport in n-type or ambipolar organic semiconductors. The methylthio group can also influence the molecular packing and electronic coupling in the solid state. By incorporating this building block into larger conjugated systems, it is possible to fine-tune the optoelectronic properties of materials for specific device applications.

Building Blocks for Liquid Crystals and Fluorescent Dyes

The unique electronic properties conferred by the fluorine and sulfur substituents, combined with the synthetic handle of the bromine atom, position 2-bromo-1,4-difluoro-5-(methylthio)benzene as a valuable precursor for the synthesis of advanced materials such as liquid crystals and fluorescent dyes.

The introduction of fluorine atoms into the core of liquid crystal molecules is a well-established strategy to modulate their mesomorphic and electro-optical properties. biointerfaceresearch.comrsc.org Difluoro-substituted terphenyls, for example, are known to be excellent host materials for ferroelectric liquid crystal displays. biointerfaceresearch.com The presence of the bromo group on 2-bromo-1,4-difluoro-5-(methylthio)benzene allows for its incorporation into larger, rigid, rod-like structures, which are characteristic of calamitic liquid crystals, through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govnih.gov In such a reaction, the bromine atom is selectively replaced by a new carbon-carbon bond, enabling the linkage of the difluoro-(methylthio)phenyl moiety to other aromatic or heterocyclic rings.

The general synthetic approach is outlined below, where the 2,5-difluoro-4-(methylthio)phenyl core can be coupled with a variety of arylboronic acids to generate biaryl or polyaryl structures. These extended conjugated systems are fundamental to the formation of liquid crystalline phases.

Table 1: Hypothetical Suzuki Cross-Coupling Reactions for Liquid Crystal Precursors

| Entry | Arylboronic Acid | Catalyst System | Product | Potential Application |

|---|---|---|---|---|

| 1 | 4-Alkoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O | 4'-Alkoxy-2,5-difluoro-4-(methylthio)biphenyl | Nematic or smectic liquid crystals |

| 2 | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 4'-Cyano-2,5-difluoro-4-(methylthio)biphenyl | High dielectric anisotropy liquid crystals |

Similarly, the structural motifs present in 2-bromo-1,4-difluoro-5-(methylthio)benzene are found in various classes of fluorescent dyes. The synthesis of such dyes often involves the construction of extended π-conjugated systems. The Suzuki and Sonogashira cross-coupling reactions are powerful tools for this purpose, and the bromo-substituent on the starting material serves as a key reaction site. nih.gov For instance, coupling with phenylacetylene (B144264) derivatives via a Sonogashira reaction would introduce an alkyne linker, extending the conjugation and potentially leading to fluorescent compounds.

The methylthio group can also play a role in the photophysical properties of the resulting dye. The sulfur atom can influence the energy levels of the molecular orbitals, potentially leading to desirable absorption and emission characteristics. Furthermore, the methylthio group can be oxidized to sulfoxide (B87167) or sulfone, providing a route to fine-tune the electronic properties of the dye.

Utilization in Probe Molecule Synthesis for Chemical Biology (focus on chemical aspects only)

In the field of chemical biology, there is a continuous demand for novel probe molecules that can be used to study biological systems. These probes often contain a reporter group (such as a fluorophore), a recognition element for a specific biological target, and a reactive group for covalent labeling. The chemical functionalities of 2-bromo-1,4-difluoro-5-(methylthio)benzene make it an attractive scaffold for the synthesis of such probes.

The bromo-substituent can be transformed into a variety of functional groups suitable for bioconjugation or for building the recognition part of the probe. For example, a Suzuki coupling reaction can be employed to introduce a boronic acid or ester group, which can then be used in further synthetic steps. nih.gov Alternatively, the bromo-group can be converted to an azide (B81097) or an alkyne for use in "click" chemistry, a set of biocompatible reactions widely used for labeling biomolecules.

The synthesis of inhibitors for enzymes such as botulinum neurotoxin serotype A metalloprotease has been shown to involve thiophene-based structures. nih.gov The 2,5-difluoro-4-(methylthio)phenyl core of the title compound could be incorporated into similar structures. The general strategy would involve a cross-coupling reaction to attach the core to a heterocyclic system, followed by functional group manipulations to introduce the necessary pharmacophores for biological activity.

The methylthio group itself can be a key feature in the design of probes. For example, it can act as a recognition element for specific enzymes or be a precursor to a thiol, which can be used for conjugation to biomolecules or for interaction with specific cellular components.

Table 2: Potential Synthetic Transformations for Chemical Probe Development

| Transformation | Reagent(s) | Resulting Functional Group | Potential Use in Probe Synthesis |

|---|---|---|---|

| Suzuki Coupling | Bis(pinacolato)diboron, Pd catalyst | Boronic ester | Further cross-coupling to build complex recognition units |

| Sonogashira Coupling | Terminal alkyne (e.g., with a reporter tag) | Internal alkyne | Linker to a fluorescent or affinity tag |

| Buchwald-Hartwig Amination | Amine (e.g., with a bioactive moiety) | Arylamine | Introduction of a pharmacophore or linker |

Emerging Research Directions and Challenges in the Chemistry of 2 Bromo 1,4 Difluoro 5 Methylthio Benzene

Development of More Sustainable and Efficient Synthetic Routes (e.g., photo/electrochemistry)

The synthesis of complex molecules like 2-Bromo-1,4-difluoro-5-(methylthio)benzene traditionally relies on multi-step sequences that can generate significant chemical waste. A prominent challenge lies in developing more sustainable and efficient synthetic routes, with photo- and electrochemistry emerging as powerful alternatives. acs.orgchemrxiv.orgnih.gov

Photochemistry: Light-mediated reactions offer a green approach to chemical synthesis, often proceeding under mild conditions without the need for stoichiometric reagents. nih.gov For a molecule like 2-Bromo-1,4-difluoro-5-(methylthio)benzene, photocatalysis could enable novel C-H functionalization pathways, potentially at the methyl group of the thioether, a transformation that is challenging to achieve with conventional methods. nih.gov The development of photocatalytic systems that can selectively activate specific C-H or C-halogen bonds in the presence of other reactive sites is a key area of future research. acs.org

Electrochemistry: Electrochemical methods provide another avenue for sustainable synthesis by replacing chemical oxidants or reductants with electricity. nih.govrsc.org The electrochemical fluorination of C-H bonds has been demonstrated as a robust method, which could be explored for the synthesis of precursors to 2-Bromo-1,4-difluoro-5-(methylthio)benzene or for its further derivatization. nih.gov A significant challenge will be to control the regioselectivity of such reactions on a molecule with multiple potential reaction sites.

The following table summarizes potential sustainable synthetic approaches for related structures, highlighting the opportunities for 2-Bromo-1,4-difluoro-5-(methylthio)benzene.

| Method | Potential Application to 2-Bromo-1,4-difluoro-5-(methylthio)benzene | Key Challenges |

| Photocatalysis | C-H functionalization of the methylthio group; C-Br bond activation for cross-coupling. | Achieving high selectivity between different C-H and C-halogen bonds; Catalyst stability. |

| Electrochemistry | Anodic fluorination of precursors; Reductive cleavage of the C-Br bond. | Controlling the electrode potential for selective transformations; Electrolyte and electrode compatibility. |

| Flow Chemistry | Improved safety and scalability of hazardous reactions; Precise control over reaction parameters for selective transformations. purdue.eduyoutube.com | Reactor design for multiphasic systems; Integration with real-time analysis for optimization. |

Achieving Ultra-Chemo- and Regioselective Functionalization

The presence of multiple, electronically distinct functional groups in 2-Bromo-1,4-difluoro-5-(methylthio)benzene makes achieving high chemo- and regioselectivity a formidable challenge. nih.gov For instance, in a cross-coupling reaction, a catalyst must selectively activate the C-Br bond without interacting with the C-F bonds or the sulfur atom. nih.gov

The interplay of inductive and resonance effects of the fluorine, bromine, and methylthio substituents governs the reactivity of the aromatic ring. researchgate.netacs.orgresearchgate.net Predicting and controlling the site of electrophilic or nucleophilic aromatic substitution requires a deep understanding of these electronic interactions. nih.gov Future research will likely focus on the design of sophisticated catalytic systems and the use of directing groups to achieve pinpoint accuracy in functionalization.

The table below illustrates the challenges and potential strategies for achieving selectivity in the functionalization of 2-Bromo-1,4-difluoro-5-(methylthio)benzene.

| Reaction Type | Challenge | Potential Strategy |

| Cross-Coupling | Selective activation of C-Br over C-F. | Ligand design to tune catalyst reactivity; Optimization of reaction conditions. mdpi.com |

| Nucleophilic Aromatic Substitution | Controlling regioselectivity of F substitution. | Exploiting electronic and steric effects of substituents; Use of specifically designed nucleophiles. nih.gov |

| Electrophilic Aromatic Substitution | Directing electrophile to the desired position. | Use of ortho-directing or meta-directing groups; Fine-tuning of reaction conditions. researchgate.net |

| Oxidation | Selective oxidation of the thioether. | Development of mild and selective oxidizing agents; Use of protective groups. |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The increasing demand for novel molecules in drug discovery and materials science has driven the adoption of automated synthesis platforms and high-throughput experimentation (HTE). purdue.eduyoutube.com These technologies allow for the rapid screening of reaction conditions and the synthesis of large libraries of compounds for biological or material testing. nih.gov

Integrating the synthesis of complex building blocks like 2-Bromo-1,4-difluoro-5-(methylthio)benzene and its derivatives into automated workflows presents both opportunities and challenges. The development of robust and reproducible reaction protocols that are amenable to automation is crucial. HTE can be employed to rapidly optimize reaction conditions for the selective functionalization of this molecule, exploring a vast parameter space of catalysts, ligands, solvents, and temperatures in a short amount of time. youtube.com A significant challenge is the development of rapid and reliable analytical methods, such as high-throughput NMR or mass spectrometry, to analyze the outcomes of these parallel experiments. nih.gov

Future Outlook on Fluorinated Thioether Chemistry and its Interdisciplinary Potential

The chemistry of fluorinated thioethers, exemplified by 2-Bromo-1,4-difluoro-5-(methylthio)benzene, is poised for significant growth, driven by its interdisciplinary potential.

Medicinal Chemistry: The unique properties imparted by fluorine and sulfur atoms can be leveraged to design novel drug candidates with improved metabolic stability, bioavailability, and binding affinity. nih.govresearchgate.netresearchgate.netmdpi.com The development of efficient methods for the synthesis and derivatization of fluorinated thioethers will be critical for exploring new chemical space in drug discovery. nih.gov Furthermore, the incorporation of isotopes like ¹⁸F can enable the development of new PET imaging agents for diagnostics. mdpi.commdpi.com

Materials Science: Fluorinated compounds are known for their unique electronic and physical properties. oup.com Fluorinated thioethers could find applications in the design of novel liquid crystals, polymers, and organic electronic materials. The ability to tune the electronic properties of the aromatic ring through selective functionalization of 2-Bromo-1,4-difluoro-5-(methylthio)benzene could lead to materials with tailored optical and electronic characteristics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-1,4-difluoro-5-(methylthio)benzene, and how do reaction conditions influence yield?

- Methodology : This compound can be synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. For NAS, the bromine atom at position 2 is typically introduced first, followed by fluorination at positions 1 and 4. Methylthio groups are often added via thiolation using NaSCH₃ or similar reagents under inert conditions .

- Optimization : Yield depends on temperature (80–120°C), solvent polarity (DMF or DMSO enhances NAS), and catalyst choice (e.g., CuI for Ullmann-type couplings). Impurities like unreacted dihalobenzenes are common; GC or HPLC purity checks (>95%) are critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- GC/HPLC : Confirm purity (>95%) using retention time matching against standards .

- NMR : ¹⁹F NMR identifies fluorine environments (δ -110 to -130 ppm for aromatic F), while ¹H NMR resolves methylthio protons (δ 2.5–3.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 252.95) .

Q. What are the safety and storage protocols for handling this compound?

- Safety : Use PPE (gloves, goggles) due to bromine’s lachrymatory effects and methylthio’s potential toxicity. Avoid inhalation; work in a fume hood .

- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation. Desiccate to avoid hydrolysis of the methylthio group .

Advanced Research Questions

Q. How does the methylthio group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insight : The methylthio group acts as a directing group, enhancing electron density at the para position. This facilitates oxidative addition with Pd(0) catalysts at the bromine site. Competitive deactivation by fluorine substituents (electron-withdrawing) may require ligand optimization (e.g., SPhos or XPhos) to stabilize intermediates .

- Case Study : In Suzuki couplings, yields drop below 60% if fluorine substituents are not ortho to bromine. Use of Cs₂CO₃ as a base in THF improves turnover .

Q. What strategies resolve contradictory data in catalytic applications (e.g., inconsistent yields in fluorination steps)?

- Troubleshooting :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor NAS but may deactivate catalysts. Switch to toluene for Pd-mediated steps.

- Catalyst Poisoning : Trace sulfur from methylthio groups can bind Pd. Pre-treatment with Ag₂O removes sulfur impurities .

- Isotopic Labeling : Use deuterated analogs (e.g., benzene-d₃) to track side reactions via MS .

Q. How is this compound utilized in medicinal chemistry for target validation?

- Applications :

- Pharmacophore Design : The methylthio group enhances lipophilicity (LogP ~2.8), improving blood-brain barrier penetration. Bromine serves as a handle for radiolabeling (⁷⁶Br) in PET imaging .

- Enzyme Inhibition : In kinase assays, the compound’s planar structure mimics ATP-binding motifs. Test against CDK2 or EGFR mutants with IC₅₀ profiling .

Q. What computational methods predict reactivity trends for derivatives of this compound?

- DFT Modeling : Use Gaussian or ORCA to calculate Fukui indices for electrophilic attack. Methylthio groups show high nucleophilicity (f⁻ ~0.15), while fluorine reduces reactivity at adjacent positions .

- SAR Studies : QSAR models correlate substituent electronegativity (e.g., F vs. Cl) with bioactivity. Validate with in vitro assays .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 45–49°C vs. 55–60°C)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.